molecular formula C16H21NO2 B15091031 (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester

(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B15091031
M. Wt: 259.34 g/mol
InChI Key: SHDGJOWKPXDPJA-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group, a methyl group, and a tert-butyl ester group attached to a benzyl carbamate structure. It is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Starting Material: The synthesis begins with 3-ethynyl-4-methylbenzyl alcohol.

    Formation of Carbamate: The alcohol is reacted with methyl isocyanate to form the corresponding carbamate.

    Esterification: The carbamate is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition of enzyme activity. The carbamate group can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-4-methylbenzoic acid: Shares the ethynyl and methyl groups but lacks the carbamate and ester functionalities.

    4-Methylbenzyl carbamate: Contains the benzyl carbamate structure but lacks the ethynyl and tert-butyl ester groups.

Uniqueness

(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for specific interactions with molecular targets, while the carbamate and ester groups provide stability and solubility.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl N-[(3-ethynyl-4-methylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H21NO2/c1-7-14-10-13(9-8-12(14)2)11-17(6)15(18)19-16(3,4)5/h1,8-10H,11H2,2-6H3

InChI Key

SHDGJOWKPXDPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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